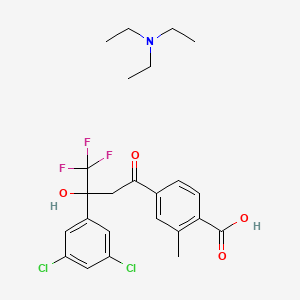

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichlorophenyl trifluoromethyl ketone with 2-methylbenzoic acid in the presence of triethylamine. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives. Substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group, known for its biological activity.

3,5-dichloro-BODIPY derivatives: Compounds with similar halogenated phenyl groups used in fluorescent dye applications.

Uniqueness

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. These characteristics make it particularly valuable in applications requiring robust and versatile compounds.

Biological Activity

Triethylamine 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoate (CAS No. 1095275-08-3) is a complex organic compound that combines various functional groups, including a triethylamine moiety and a benzoate structure. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C24H28Cl2F3NO4, with a molecular weight of approximately 522.38 g/mol. The compound's structure features several notable components:

- Triethylamine : Known for its role as a base in organic synthesis and its potential toxicity.

- Dichlorophenyl group : Implicated in various biological activities due to its hydrophobic nature.

- Trifluorohydroxybutanoyl moiety : May contribute to the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Case Study : A study assessed the antibacterial activity of related benzoate derivatives against various bacterial strains. Results showed inhibition zones ranging from 10 mm to 25 mm depending on the concentration used .

Cytotoxicity

Cytotoxic effects have been observed in studies involving triethylamine derivatives. In vitro assays have demonstrated that certain concentrations can induce apoptosis in cancer cell lines.

- Research Findings : A study reported that treatment with triethylamine derivatives led to a dose-dependent increase in apoptotic cells in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM .

Toxicological Profile

The toxicological effects of triethylamine are well-documented, highlighting both acute and chronic exposure risks:

- Acute Toxicity : The dermal LD50 for rabbits was reported as 0.57-0.794 mL/kg, while inhalation studies indicated significant respiratory irritation at concentrations as low as 50 ppm .

- Chronic Effects : Long-term exposure studies in rats revealed neurotoxic effects and changes in liver function after prolonged administration .

Summary of Biological Activities

Toxicity Summary

| Exposure Route | LD50 Value | Species |

|---|---|---|

| Dermal | 0.57 - 0.794 mL/kg | Rabbit |

| Inhalation | 6000 mg/m³ (1425 ppm) | Mouse |

| Oral | 450 - 1000 mg/kg | Mouse/Rat |

Properties

IUPAC Name |

4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl]-2-methylbenzoic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2F3O4.C6H15N/c1-9-4-10(2-3-14(9)16(25)26)15(24)8-17(27,18(21,22)23)11-5-12(19)7-13(20)6-11;1-4-7(5-2)6-3/h2-7,27H,8H2,1H3,(H,25,26);4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLALYJWGEBXKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC1=C(C=CC(=C1)C(=O)CC(C2=CC(=CC(=C2)Cl)Cl)(C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2F3NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.